What are the chemical properties of 2,4,5-Trichlorobenzaldehyde?
What are the chemical properties of 2,4,5-Trichlorobenzaldehyde?
An In-Depth Technical Guide to the Chemical Properties of 2,4,5-Trichlorobenzaldehyde
Authored by a Senior Application Scientist
Introduction: A Versatile Halogenated Aromatic Aldehyde
2,4,5-Trichlorobenzaldehyde is a chlorinated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring an electron-deficient aromatic ring and a reactive aldehyde functional group, makes it a valuable building block in diverse fields, including agrochemicals, pharmaceuticals, and material science.[1][2] The strategic placement of three chlorine atoms on the benzene ring significantly influences the molecule's reactivity and imparts specific properties to its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2,4,5-Trichlorobenzaldehyde for researchers and professionals in chemical and drug development.
Compound Identification:
Part 1: Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a chemical intermediate are fundamental to its handling, characterization, and application in synthesis. The properties of 2,4,5-Trichlorobenzaldehyde are summarized below.
Physical and Chemical Properties
The compound is a solid at room temperature, with its key physical constants reflecting the influence of its chlorinated aromatic structure.[5][7]
| Property | Value | Source |
| Appearance | White to light yellow solid | [5][7] |
| Melting Point | 111-113 °C | [3][5][7] |
| Boiling Point | 274.3 °C (at 760 mmHg) | [3][5][7] |
| Density | 1.529 g/cm³ (Predicted) | [3][5][7] |
| Vapor Pressure | 0.00545 mmHg at 25°C | [3] |
| Flash Point | 113.9 °C | [3] |
| LogP | 3.459 | [3][4] |
| Storage | 2-8°C, under inert gas | [1][5][7] |
Causality Insight: The high melting point is characteristic of a planar, symmetrical molecule with strong intermolecular forces. The LogP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents, a critical consideration for reaction medium selection.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 2,4,5-Trichlorobenzaldehyde.
| Spectroscopic Technique | Key Data Points | Source |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 207; 2nd Highest: 209; 3rd Highest: 208 | [6] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available. | [6] |
| NMR Spectroscopy | ¹H NMR and ¹³C NMR data are available for related trichlorobenzaldehyde isomers. | [8] |
Expert Interpretation: The mass spectrum's isotopic pattern with peaks at m/z 207, 209, and 208 is the definitive signature of a molecule containing three chlorine atoms. While specific IR absorption values are not listed, one would expect strong characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-Cl stretches in the fingerprint region.
Part 2: Synthesis and Reactivity
Synthesis of Trichlorobenzaldehydes
The synthesis of trichlorobenzaldehydes often starts from the corresponding trichlorobenzene, which is a readily available industrial chemical. A common synthetic route involves the formylation of the aromatic ring. While a specific protocol for the 2,4,5-isomer is not detailed in the provided literature, a plausible and established method is the Vilsmeier-Haack reaction or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The latter approach is described in a patent for the synthesis of the related 2,3,5-trihalobenzaldehyde isomer and provides a solid foundation for a hypothetical protocol.[9]
The diagram below illustrates the logical flow for synthesizing a trichlorobenzaldehyde from its parent trichlorobenzene. This process hinges on the regioselective introduction of a formyl group.
Caption: Conceptual workflow for the synthesis of 2,4,5-Trichlorobenzaldehyde.
Self-Validating System: This protocol incorporates in-process checks (temperature control, anhydrous conditions) that are critical for success. The final purification and characterization steps validate the outcome.
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Reactor Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).
-
Reactant Addition: 1,2,4-Trichlorobenzene is dissolved in the THF.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (as a solution in hexanes) is added dropwise, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred for 1-2 hours at this temperature.
-
Expertise Note: The choice of n-BuLi and low temperature is crucial to achieve regioselective deprotonation (lithiation) at the most acidic position (C-5, between two chlorine atoms) and to prevent side reactions.
-
-
Formylation: N,N-Dimethylformamide (DMF) is added dropwise to the aryllithium solution, maintaining the temperature at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Workup: The reaction is carefully quenched by pouring it into a beaker of ice and dilute hydrochloric acid. This hydrolyzes the intermediate to form the aldehyde.
-
Extraction: The aqueous mixture is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2,4,5-Trichlorobenzaldehyde.
-
Characterization: The final product's identity and purity are confirmed using melting point analysis, NMR, and MS.
Chemical Reactivity
The reactivity of 2,4,5-Trichlorobenzaldehyde is dominated by two features: the aldehyde group and the activated aromatic ring.
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Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, making it a precursor for a wide range of functional groups. Common reactions include:
-
Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in building heterocyclic systems.[10]
-
Oxidation: Can be oxidized to the corresponding 2,4,5-trichlorobenzoic acid using standard oxidizing agents.
-
Reduction: Can be reduced to 2,4,5-trichlorobenzyl alcohol using reducing agents like sodium borohydride.
-
Wittig and Related Reactions: Reacts with phosphorus ylides to form substituted styrenes.
-
-
Aromatic Ring: The three electron-withdrawing chlorine atoms deactivate the ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the activating aldehyde group, should a suitable leaving group be present.
The formation of an imine (Schiff base) is a classic and highly useful reaction of aldehydes, often serving as a key step in the synthesis of pharmaceutical scaffolds.
Caption: General scheme for Schiff base formation via condensation.
Part 3: Applications and Safety
Applications in Research and Industry
2,4,5-Trichlorobenzaldehyde's utility stems from its role as a versatile chemical intermediate.
-
Agrochemicals: It is a precursor in the synthesis of certain herbicides and plant growth regulators.[1] The chlorinated aromatic motif is common in bioactive molecules designed to interfere with biological pathways in pests or plants.
-
Dyes and Pigments: The reactive aldehyde allows for the construction of larger conjugated systems characteristic of dyes and pigments.[1]
-
Pharmaceuticals and Drug Development: Halogenated benzaldehydes are crucial building blocks for synthesizing complex heterocyclic compounds that form the core of many pharmaceutical agents.[2][11][12] Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding.
-
Specialty Chemicals: It is also employed in the manufacture of photoactive compounds and other specialty chemicals where its specific electronic and steric properties are required.[1]
Safety and Toxicology
Authoritative Grounding: While a specific, detailed safety data sheet (SDS) for 2,4,5-Trichlorobenzaldehyde was not found, data for the closely related isomer 2,3,5-Trichlorobenzaldehyde provides a strong basis for assessing its likely hazards.[13] Chlorinated benzaldehydes are generally classified as hazardous.
-
Primary Hazards:
-
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and eye/face protection (safety goggles and face shield).[13]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[15]
-
-
Environmental Considerations:
-
Chlorinated aromatic compounds can be persistent in the environment. The history of related compounds like 2,4,5-T (a herbicide derived from 2,4,5-trichlorophenol) highlights the potential for long-term ecological impact and the importance of proper disposal.[16] All waste material must be disposed of in accordance with local, state, and federal regulations.
-
References
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2,4,5-trichlorobenzaldehyde - LookChem. [Link]
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2,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 610194 - PubChem. [Link]
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2,4,5-Trichlorobenzaldehyde - MySkinRecipes. [Link]
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2,4,5-T - Collaborative for Health & Environment. [Link]
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The Role of 2,4,5-Trimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]
-
SAFETY DATA SHEET - 2-chlorobenzaldehyde. [Link]
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